![molecular formula C12H19F3N2O3 B1148592 Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate CAS No. 1313739-03-5](/img/structure/B1148592.png)
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate
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Description
"Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate" is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. While specific studies directly addressing this compound were not found, related research on similar compounds provides insights into its chemical and physical properties, synthesis methods, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from basic piperidine or pyridine structures. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is achieved through three steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, yielding a total of 49.9% across the steps (Dejia Kong et al., 2016).
Molecular Structure Analysis
X-ray crystallography studies reveal details about the molecular structure of tert-butyl piperidine-1-carboxylates. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate shows an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring, demonstrating the compound's molecular packing driven by strong O-H...O=C hydrogen bonds (C. Didierjean et al., 2004).
Chemical Reactions and Properties
The chemical properties of tert-butyl piperidine-1-carboxylates involve reactions such as acylation, sulfonation, and substitution. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate synthesis from piperidin-4-ylmethanol includes these reactions, indicating a versatile reactivity profile conducive for further chemical modifications (Min Wang et al., 2015).
Scientific Research Applications
It is used as an intermediate in the synthesis of crizotinib, a medication for treating certain types of lung cancer (Kong et al., 2016).
It serves as a key intermediate in the production of Vandetanib, a drug used to treat medullary thyroid cancer (Wang et al., 2015).
The compound has been studied for its crystal and molecular structures, which are important for understanding its properties and potential applications in drug synthesis (Didierjean et al., 2004).
It is an important intermediate for small molecule anticancer drugs, highlighting its significance in cancer research and treatment (Zhang et al., 2018).
Its derivatives have been used in the synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility in organic chemistry and medicinal applications (Passarella et al., 2005).
The compound is also involved in the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which has been studied for its crystal and molecular structure (Mamat et al., 2012).
Additionally, it has applications in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, further demonstrating its role in the development of cyclic amino acid esters and their derivatives (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl 4-[(E)-N-hydroxy-C-(trifluoromethyl)carbonimidoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(18)17-6-4-8(5-7-17)9(16-19)12(13,14)15/h8,19H,4-7H2,1-3H3/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDQXXYBOFAGNO-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678096 |
Source
|
Record name | tert-Butyl 4-[(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate | |
CAS RN |
1313739-03-5 |
Source
|
Record name | tert-Butyl 4-[(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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